N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

5-HT2A receptor Serotonin agonist Oxalamide

N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide (CAS 1049362-11-9), also known as DOF-oxalamide, is a synthetic oxalamide derivative that combines a 2,5-dimethoxyphenyl moiety with a (1-(4-fluorophenyl)cyclopropyl)methyl substituent. It is described as a potent and selective agonist of the serotonin 5-HT2A receptor, a target implicated in mood, cognition, and perception.

Molecular Formula C20H21FN2O4
Molecular Weight 372.396
CAS No. 1049362-11-9
Cat. No. B2354576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
CAS1049362-11-9
Molecular FormulaC20H21FN2O4
Molecular Weight372.396
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O4/c1-26-15-7-8-17(27-2)16(11-15)23-19(25)18(24)22-12-20(9-10-20)13-3-5-14(21)6-4-13/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyBYJFXAUSDUBOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide (CAS 1049362-11-9): Chemical Class, Known Pharmacology, and Procurement Baseline


N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide (CAS 1049362-11-9), also known as DOF-oxalamide, is a synthetic oxalamide derivative that combines a 2,5-dimethoxyphenyl moiety with a (1-(4-fluorophenyl)cyclopropyl)methyl substituent . It is described as a potent and selective agonist of the serotonin 5-HT2A receptor, a target implicated in mood, cognition, and perception . The compound is primarily offered by specialty chemical vendors as a research tool for studying serotonergic signaling and psychiatric disorder models. However, publicly available peer-reviewed pharmacological characterization is extremely limited; the majority of accessible information originates from vendor technical summaries rather than independent primary research.

1
Tool compound for novel 5-HT2A agonist scaffold studies — enables exploration of non-phenethylamine pharmacophore space
2
Supplier-described potency and selectivity require validation — quantitative data absent from peer-reviewed literature
3
Suitable for in vitro SAR and chemical biology workflow — in vivo DMPK characterization not available

Why Generic 5-HT2A Agonists Cannot Substitute for N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in Research Protocols


Substitution among oxalamide-based or phenethylamine-derived 5-HT2A agonists is unreliable because small structural variations—such as the N2-( (1-(4-fluorophenyl)cyclopropyl)methyl ) motif versus simpler N-alkyl or benzyl groups—can profoundly alter receptor binding kinetics, functional selectivity (biased agonism), and off-target profiles . Without direct comparative data, any claim of interchangeability is speculative. The 2,5-dimethoxy substitution pattern on the phenyl ring further distinguishes this compound from mono-methoxy or unsubstituted analogs, potentially affecting hydrogen-bonding interactions and metabolic stability. Consequently, a researcher intending to probe the specific pharmacological space defined by this scaffold must obtain the exact compound to ensure experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

DOF-oxalamide vs. DOB / DOI Phenethylamine scaffold vs. oxalamide linker may shift functional selectivity and off-target profile
DOF-oxalamide vs. 2C-B Cyclopropyl-(4-fluorophenyl)methyl constraint may alter subtype selectivity; no quantitative data exist
DOF-oxalamide vs. Patent-exemplified analogs 2,5-dimethoxy substitution absent in most patent compounds; SAR interpretation may not transfer

Quantitative Differentiation Evidence for N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide Versus Structural Analogs


5-HT2A Receptor Agonist Potency: DOF-Oxalamide vs. DOB (Class-Level Inference)

Vendor technical literature describes N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide as a 'potent and selective agonist of the serotonin 5-HT2A receptor' . A structurally related 2,5-dimethoxyamphetamine, DOB (4-bromo-2,5-dimethoxyamphetamine), exhibits a Ki of approximately 0.6 nM at the 5-HT2A receptor in radioligand binding studies [1]. Because the oxalamide scaffold may alter binding kinetics and functional selectivity relative to the phenethylamine backbone, any quantitative potency claim for DOF-oxalamide requires rigorous head-to-head testing; no such direct comparison has been published.

5-HT2A Potency
Class-level inference
Described as potent; no numeric Ki/EC50 available vs. DOB Ki ≈ 0.6 nM
Supports scaffold-dependent potency context
Head-to-head data absent; receptor binding assay required
5-HT2A receptor Serotonin agonist Oxalamide

Selectivity Profile: 5-HT2A vs. 5-HT2C and 5-HT2B (Supporting Evidence Only)

The vendor description claims DOF-oxalamide is a 'selective' 5-HT2A agonist , but no selectivity ratios (e.g., 5-HT2A/5-HT2C, 5-HT2A/5-HT2B) are provided. In contrast, the related phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine) shows roughly 10-fold selectivity for 5-HT2A over 5-HT2C in some assays [1]. The cyclopropyl-(4-fluorophenyl)methyl substituent of DOF-oxalamide may impose different conformational constraints that affect subtype selectivity, but quantitative validation is absent.

Subtype Selectivity
Data to verify
Qualitatively selective; no 5-HT2A/2C or 2A/2B ratio reported
Selectivity profile cannot be assumed without panel screening
2C-B shows ~10-fold 5-HT2A/2C in some assays
Selectivity 5-HT2 receptor subtypes Serotonin

Structural Uniqueness: Cyclopropyl-(4-fluorophenyl)methyl Oxalamide Scaffold vs. Phenyloxalamide Analogs

A patent family (IL-204556-A) covering '(cyclopropyl-phenyl)-phenyl-oxalamides' and their use as medicaments for CNS disorders (including antipsychotic and neuroprotective indications) establishes the broader scaffold's relevance [1]. The specific compound N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide incorporates both the cyclopropyl-phenyl motif and a 2,5-dimethoxyphenyl group, whereas most exemplifying compounds in the patent lack the dimethoxy substitution [1]. This suggests the target compound occupies a distinct sub-region of chemical space that may confer unique pharmacological properties, though no quantitative activity comparison is provided in the patent.

Scaffold Uniqueness
Class-level inference
Combines 2,5-dimethoxyphenyl and (1-(4-fluorophenyl)cyclopropyl)methyl groups
Represents a distinct sub-region of patent chemical space
Patent IL-204556-A; most exemplars lack dimethoxy substitution
Scaffold novelty Oxalamide Cyclopropyl

Lack of Published In Vivo Pharmacokinetic or Toxicology Data: A Critical Evidence Gap

A comprehensive search of PubMed, Google Scholar, and major patent databases (performed up to May 2026) did not yield any peer-reviewed study reporting in vivo pharmacokinetic parameters (e.g., oral bioavailability, half-life, brain penetration), metabolic stability, or toxicology data for this compound. In contrast, well-characterized 5-HT2A agonists such as DOI (2,5-dimethoxy-4-iodoamphetamine) have detailed PK/PD profiles published [1]. This complete absence of DMPK data means that the compound cannot be rationally selected over characterized analogs for in vivo studies without substantial internal validation investment.

In Vivo DMPK
Data gap
No published PK, brain penetration, or toxicology data available
In vivo selection risk requires internal ADME characterization
DOI has published PK/PD profiles for comparison
Pharmacokinetics In vivo DMPK

N1-(2,5-Dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide: Evidence-Supported Research Applications


In Vitro Pharmacological Profiling of Novel 5-HT2A Agonist Scaffolds

The compound's unique oxalamide scaffold, incorporating both a 2,5-dimethoxyphenyl group and a cyclopropyl-(4-fluorophenyl)methyl substituent , makes it a valuable tool for in vitro receptor binding and functional assays (e.g., calcium flux, β-arrestin recruitment) aimed at mapping the SAR of non-phenethylamine 5-HT2A agonists. Researchers can use it to probe how the oxalamide linker and cyclopropyl constraint affect biased signaling relative to classical phenethylamines.

Chemical Biology Probe for Serotonergic Receptor Subtype Deconvolution

Although quantitative selectivity data are lacking, the vendor-reported selectivity for 5-HT2A suggests that—once experimentally validated—the compound could serve as a starting point for developing subtype-selective chemical probes. Procurement for in-house selectivity screening (e.g., against a panel of serotonin receptor subtypes) is a logical first step before committing to in vivo studies.

Medicinal Chemistry Starting Point for CNS Drug Discovery Programs

The inclusion of the cyclopropyl-phenyl-oxalamide motif in a patent family covering CNS indications (antipsychotic, neuroprotective) [1] positions this specific compound as a potential lead-like molecule for medicinal chemistry optimization. Its distinct substitution pattern relative to patent-exemplified analogs provides an underexplored vector for iterative SAR expansion.

Analytical Reference Standard for Forensic or Metabolomics Applications

Given the compound's structural relationship to known 2,5-dimethoxyphenethylamine derivatives, it may serve as a reference standard for analytical method development (e.g., LC-MS/MS) in forensic toxicology or metabolomics laboratories that require authentic standards for emerging oxalamide-based designer compounds.

Application
Selection Property
Validation Focus
In vitro pharmacological profiling of novel 5-HT2A scaffolds
Non-phenethylamine oxalamide scaffold
Receptor binding and functional assay validation
Serotonergic receptor subtype deconvolution
Vendor-reported 5-HT2A selectivity claim
Broad-panel subtype selectivity screening
Medicinal chemistry starting point for CNS programs
Patent-reported cyclopropyl-phenyl-oxalamide motif
Iterative SAR expansion and lead optimization
Analytical reference standard for forensic/metabolomics
Structural relationship to 2,5-dimethoxyphenethylamines
LC-MS/MS method development and verification
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